2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
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Overview
Description
2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a fluoro-substituted phenyl ring and a dioxaborolane moiety, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile typically involves a multi-step process. One common method is a two-step substitution reaction. Initially, a fluoro-substituted phenyl compound is reacted with a boronic acid derivative under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoro group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative to form carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are frequently used in coupling reactions.
Solvents: Organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly employed.
Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile involves its interaction with specific molecular targets. In coupling reactions, the boronic acid moiety forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds. The fluoro group enhances the compound’s reactivity by stabilizing intermediates and transition states .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
What sets 2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile apart from similar compounds is its specific combination of a fluoro-substituted phenyl ring and a dioxaborolane moiety. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications .
Properties
Molecular Formula |
C14H17BFNO2 |
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Molecular Weight |
261.10 g/mol |
IUPAC Name |
2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-6-5-10(7-8-17)9-12(11)16/h5-6,9H,7H2,1-4H3 |
InChI Key |
FCCDHHFEVMKZFU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC#N)F |
Origin of Product |
United States |
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